Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Description
Introduction
Chemical Identity and Nomenclature
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride belongs to the class of arylalkylamine hydrochlorides . Its systematic IUPAC name, oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine hydrochloride , delineates its structure:
- Oxan-4-yl : A tetrahydropyran ring substituted at the 4-position.
- [3-(Trifluoromethyl)phenyl] : A benzene ring with a trifluoromethyl (-CF₃) group at the 3-position.
- Methanamine hydrochloride : A primary amine (-CH₂NH₂) protonated as a hydrochloride salt.
Key Identifiers:
Synonyms :
- (4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
- {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine hydrochloride
The compound’s structural rigidity arises from the oxane ring, while the trifluoromethyl group enhances its metabolic stability and lipophilicity, properties critical for biological interactions .
Historical Context and Discovery
The synthesis of trifluoromethyl-substituted oxane derivatives emerged in the early 2000s, driven by interest in fluorinated compounds for pharmaceutical applications. Patent CN1446811A (2003) detailed methods for synthesizing 2-trifluoromethyl-10-oxaneones, highlighting the use of p-chlorotrifluorotoluene and thiosalicylic acid as precursors . While this patent did not directly describe this compound, it established foundational techniques for incorporating trifluoromethyl groups into oxane frameworks.
The specific compound was first cataloged in chemical databases around 2012, with PubChem entries (CID 66570427) and supplier listings (e.g., American Elements, VulcanChem) appearing subsequently . Its development aligns with broader trends in medicinal chemistry to optimize pharmacokinetic properties through fluorination .
Research Significance and Objectives
This compound is primarily investigated for:
- Drug Discovery : The trifluoromethyl group improves binding affinity to hydrophobic enzyme pockets, making the compound a candidate for protease or receptor modulation .
- Materials Science : Fluorinated aromatic amines are used in liquid crystals and polymers due to their thermal stability .
- Chemical Synthesis : As a building block for complex molecules, particularly in nucleophilic substitution reactions facilitated by the amine group .
Comparative Analysis with Analogues:
| Compound | Key Difference | Application |
|---|---|---|
| 4-(Trifluoromethyl)benzylamine | Lacks oxane ring | Intermediate in agrochemicals |
| N-[(3,4,5-Trifluorophenyl)methyl]oxan-4-amine | Difluoro substitution | Antimicrobial research |
Current research objectives include:
Properties
IUPAC Name |
oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9;/h1-3,8-9,12H,4-7,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMHGNMGYSSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key steps include:
- Formation of the oxane ring : Cyclization of suitable precursors under controlled acidic or basic conditions to generate the tetrahydropyran (oxane) scaffold.
- Introduction of the trifluoromethyl group : Incorporation using reagents such as trifluoromethyl iodide or sulfonate derivatives, often catalyzed by transition metals or radical initiators.
- Attachment of the phenyl group : Using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions to attach the trifluoromethylphenyl moiety to the oxane ring.
- Incorporation of the methanamine group : Via reductive amination, where formaldehyde derivatives or other suitable reagents introduce the amino functionality.
- Salt formation : Final step involves reacting the free base with hydrochloric acid to produce the hydrochloride salt, enhancing stability and solubility.
Reaction Conditions and Reagents
| Reaction Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Benzylamine synthesis | 4-(Trifluoromethyl)benzaldehyde | Hydrogenation or reductive amination | To produce 4-(trifluoromethyl)benzylamine |
| Oxane ring formation | Cyclization agents (acidic/basic) | Heat, reflux | To form the tetrahydropyran ring |
| Trifluoromethyl introduction | Trifluoromethyl iodide or sulfonate | Catalytic conditions, often with copper or iron catalysts | To install the trifluoromethyl group |
| Phenyl attachment | Suzuki or Heck coupling | Palladium catalyst, base, elevated temperature | To attach the phenyl ring |
| Methanamine addition | Formaldehyde derivatives, reductive amination agents | Mild heating, reducing agents like NaBH4 | To introduce the amino group |
| Hydrochloride salt formation | Hydrochloric acid | Aqueous or anhydrous conditions | To produce the hydrochloride salt |
Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Reductive amination | 4-(Trifluoromethyl)benzaldehyde | Ammonia, NaBH4 | Reflux, aqueous | High | Produces benzylamine intermediate |
| Cyclization to oxane | Benzylamine derivative | Acidic or basic catalyst | Reflux, controlled pH | Moderate | Forms the oxane ring |
| Trifluoromethylation | Phenyl precursor | Trifluoromethyl iodide | Catalytic, elevated temperature | Variable | Critical for trifluoromethyl group incorporation |
| Cross-coupling | Phenyl trifluoromethyl precursor | Pd catalyst | Reflux, inert atmosphere | Good | Attaches phenyl ring to oxane |
| Reductive amination | Formaldehyde derivative | NaBH4 | Mild heating | Good | Adds amino group to the structure |
| Salt formation | Free base | HCl | Aqueous | Quantitative | Produces hydrochloride salt |
Analytical Techniques for Verification
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity, trifluoromethyl incorporation, and ring formation.
- Mass Spectrometry : HRMS verifies molecular weight and fragmentation pattern.
- HPLC : Ensures purity (>98%) suitable for research and pharmaceutical applications.
- Infrared Spectroscopy : Detects characteristic functional groups, such as amines and ether linkages.
Research Findings and Optimization
Research indicates that optimizing reaction temperatures, catalysts, and solvents significantly enhances yield and purity. For example, trifluoromethylation reactions benefit from radical initiators and inert atmospheres, while cross-coupling reactions require precise control of palladium catalyst loading and ligand selection. Purification often employs column chromatography or recrystallization, tailored to remove impurities and by-products.
Industrial Considerations
Although detailed industrial protocols are scarce, large-scale synthesis likely mirrors laboratory methods with process modifications to improve efficiency, such as continuous flow reactors for trifluoromethylation and automated purification systems. Emphasis is placed on safety, cost-effectiveness, and environmental impact, especially regarding the handling of fluorinated reagents.
Chemical Reactions Analysis
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for the development of new therapeutic agents. Its structure allows for potential interactions with various biological targets, which can lead to the discovery of novel drugs. The trifluoromethyl group is known to improve the binding affinity and metabolic stability of drug candidates, making this compound particularly valuable in drug design.
Potential Therapeutic Areas:
- Antidepressant Activity: Research has indicated that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels. Initial studies suggest that oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride could have similar effects, warranting further investigation into its pharmacological profile.
- Anticancer Properties: In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The compound's unique structure may contribute to its efficacy in targeting cancer cells.
- Antimicrobial Activity: Preliminary research indicates that this compound exhibits antimicrobial properties against several bacterial strains, potentially due to the electron-withdrawing nature of the trifluoromethyl group, which enhances interactions with microbial targets.
Chemical Synthesis and Reactions
The synthesis of this compound typically involves several steps:
- Preparation of Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzylamine from 4-(trifluoromethyl)benzaldehyde through a reduction amination process.
- Formation of the Oxane Ring: The benzylamine derivative is then reacted with an appropriate oxane precursor under controlled conditions.
- Final Product Isolation: The final product is obtained as a hydrochloride salt, enhancing its solubility for biological applications.
Types of Reactions:
- Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction reactions to modify functional groups.
- Substitution Reactions: The trifluoromethyl and methanamine groups can participate in various substitution reactions, further expanding its utility in organic synthesis.
Mechanism of Action
The mechanism of action of Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in studying biological pathways . The compound can modulate the activity of its targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- CAS Number : 1803591-16-3
- Molecular Formula: C₁₃H₁₇ClF₃NO
- Molecular Weight : 295.73 g/mol
- Structural Features : Comprises a tetrahydropyran-4-yl (oxan-4-yl) group linked to a methanamine scaffold, with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the oxan-4-yl group contributes to conformational rigidity .
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Group Analysis
Core Scaffold Variations: The oxan-4-yl group in the parent compound provides a six-membered oxygen-containing ring, improving aqueous solubility compared to cyclopropyl or non-polar substituents .
Substituent Position and Bioactivity :
Physicochemical and Pharmacokinetic Inferences
Solubility :
- The oxan-4-yl group’s oxygen atom enhances hydrogen bonding, increasing solubility relative to purely hydrocarbon substituents (e.g., cyclopropyl or biphenyl) .
Lipophilicity (LogP): The trifluoromethyl group increases lipophilicity, aiding blood-brain barrier penetration.
Metabolic Stability :
- CF₃ groups generally resist oxidative metabolism, extending half-life. Thiophene-containing analogs (e.g., CAS 1052519-53-5) may undergo sulfur oxidation, altering pharmacokinetics .
Biological Activity
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and an oxan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The molecular formula of this compound is C14H18F3NO·HCl, with a molecular weight of 309.75 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications. The oxan structure contributes to its reactivity, allowing it to participate in nucleophilic substitutions and form salts with acids like hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance binding affinity and influence metabolic pathways. The amine group can engage in various biochemical interactions, contributing to the compound's pharmacological profile.
Antidepressant Effects
Research indicates that compounds with similar structures may exhibit antidepressant properties. The presence of the trifluoromethyl group is often linked to enhanced activity against certain targets involved in mood regulation.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : Moderate inhibition has been observed, which is significant for neuropharmacological applications.
- Cyclooxygenase-2 (COX-2) : Potential anti-inflammatory activity through COX-2 inhibition has been noted, making it a candidate for pain management therapies.
The compound's interactions with these enzymes are supported by kinetic studies and molecular docking analyses, which reveal specific binding interactions facilitated by the trifluoromethyl group .
Study 1: Inhibition of Cholinesterases
A study demonstrated that derivatives of this compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential for treating Alzheimer's disease. For example:
- AChE IC50 : 19.2 μM
- BChE IC50 : 13.2 μM
These findings suggest that the trifluoromethyl substitution enhances the biological activity of similar compounds .
Study 2: COX-2 Inhibition
In vitro assays indicated that this compound exhibited moderate inhibitory effects on COX-2, supporting its potential as an anti-inflammatory agent. The specific interactions between the trifluoromethyl group and enzyme residues were elucidated through molecular docking studies, revealing hydrogen bonding that stabilizes the binding conformation.
Data Summary Table
| Biological Activity | Target | IC50 Value | Remarks |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | 19.2 μM | Potential for Alzheimer's treatment |
| BChE | 13.2 μM | Significant neuropharmacological implications | |
| COX-2 Inhibition | COX-2 | Moderate | Anti-inflammatory potential |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
